Tubulozole HCl
Overview
Description
Tubulozole is a synthetic compound known for its potent anticancer properties. It is a microtubule inhibitor, which means it interferes with the structure and function of microtubules in cells. This compound has been studied extensively for its effects on both interphase and mitotic cells, making it a valuable tool in cancer research .
Mechanism of Action
Target of Action
Tubulozole HCl primarily targets microtubules . Microtubules are a component of the cytoskeleton, involved in maintaining cell shape, enabling cellular functions such as mitosis and intracellular transport . This compound is a stereospecific microtubule inhibitor .
Mode of Action
This compound interacts with its targets by suppressing microtubule dynamics . This suppression is essential for proper mitotic function, effectively blocking cell cycle progression and resulting in apoptosis . The cis-isomer of this compound, known as Tubulozole-C, is a potent and specific microtubule inhibitor .
Biochemical Pathways
This compound affects the microtubule assembly process , which is a crucial part of the cell cycle . By inhibiting microtubule dynamics, this compound disrupts the normal subcellular organization of both dividing and non-dividing cells .
Biochemical Analysis
Biochemical Properties
Tubulozole HCl plays a significant role in biochemical reactions by interacting with microtubules, which are essential components of the cell’s cytoskeleton. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis. This compound also interacts with other biomolecules such as motor proteins and microtubule-associated proteins, further affecting cellular dynamics .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It disrupts the microtubule network, leading to the inhibition of cell division and induction of apoptosis. This compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This compound also influences gene expression by altering the stability and localization of mRNA transcripts. Additionally, it impacts cellular metabolism by disrupting the transport of organelles and vesicles within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This inhibition leads to the destabilization of microtubules, which are crucial for maintaining cell shape, intracellular transport, and mitosis. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis. It also affects the activity of various enzymes and proteins involved in cell division and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it causes rapid depolymerization of microtubules, leading to cell cycle arrest and apoptosis. Over time, the compound may undergo degradation, reducing its efficacy. Long-term exposure to this compound can result in the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including bone marrow suppression and gastrointestinal disturbances. The therapeutic window of this compound is narrow, and careful dose optimization is required to balance efficacy and toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes enzymatic degradation. The metabolic pathways involve cytochrome P450 enzymes, which convert this compound into various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high microtubule activity, such as rapidly dividing tumor cells. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
This compound localizes primarily to the cytoplasm, where it interacts with microtubules. It may also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and experimental conditions. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function .
Preparation Methods
The synthesis of tubulozole involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a dioxolane ring, which is a key feature of the compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Tubulozole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of deoxygenated compounds .
Scientific Research Applications
Tubulozole has a wide range of scientific research applications. In chemistry, it is used as a model compound to study microtubule dynamics. In biology, it is employed to investigate the role of microtubules in cell division and migration. In medicine, tubulozole is being explored as a potential anticancer agent due to its ability to disrupt microtubule function in cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting microtubules .
Comparison with Similar Compounds
Tubulozole is similar to other microtubule inhibitors, such as colchicine and vinblastine. it has unique properties that make it distinct. For example, tubulozole has a higher affinity for β-tubulin compared to colchicine, which may contribute to its potent anticancer effects. Additionally, tubulozole is less toxic to normal cells, making it a more selective anticancer agent. Other similar compounds include paclitaxel and docetaxel, which also target microtubules but have different mechanisms of action and clinical applications .
References
Properties
CAS No. |
84697-22-3 |
---|---|
Molecular Formula |
C23H23Cl2N3O4S |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate |
InChI |
InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1 |
InChI Key |
OGPIBXIQNMQSPY-FDDCHVKYSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate R 46846 R-46,846 tubulazole tubulozole |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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